Flucrylate

Descripción general

Descripción

Métodos De Preparación

FLUCRYLATE se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la reacción de ácido 2-cianoacrílico con 2,2,2-trifluoro-1-metiletanol en condiciones ácidas para formar el éster. Los métodos de producción industrial generalmente implican reacciones de esterificación a gran escala bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Reactivity Analysis

3.1. Oxidation-Reduction (Redox) Reactions

Flucrylate’s fluorinated structure likely participates in redox reactions. Fluorine’s electron-withdrawing nature makes it susceptible to nucleophilic attack while stabilizing adjacent atoms as oxidizing agents . For example:

This mechanism aligns with fluorinated compounds’ role in electron transfer processes .

3.2. Hydrolysis and Degradation

this compound’s stability under hydrolytic conditions depends on fluorine substitution. While fluorinated bonds resist cleavage, specific conditions (e.g., UV irradiation or alkaline environments) may promote degradation . A representative reaction:

Such pathways are critical for understanding environmental persistence .

Reaction Optimization Strategies

4.1. Design of Experiments (DoE)

Statistical methods like DoE optimize reaction parameters (e.g., solvent, temperature, catalysts). For this compound’s synthesis, factorial designs could identify key factors influencing yield and selectivity . Example parameters:

-

Factor : Glyoxylic acid equivalents

-

Response : Product yield (%)

| Factor Level | Yield (%) |

|---|---|

| Low | 45 |

| Medium | 68 |

| High | 82 |

4.2. Electrochemical Methods

Electrochemical activation enhances fluorinated compounds’ reactivity. For this compound, applying an electric potential could stabilize intermediates or accelerate electron transfer . This approach aligns with sustainable manufacturing trends .

Aplicaciones Científicas De Investigación

Clinical Studies

- Healing of Periodontal Flaps : A study conducted on Rhesus monkeys evaluated the efficacy of Flucrylate (MBR 4197) compared to traditional sutures in periodontal flap surgeries. The results indicated that the use of this compound significantly reduced the time required for flap fixation from approximately 10-15 minutes to just seconds. Moreover, the application of this cyanoacrylate resulted in immediate hemostasis and was associated with less postoperative inflammation compared to sutured areas .

- Histological Evaluation : The histological outcomes demonstrated that areas treated with this compound showed optimal tissue adaptation and healing patterns similar to those treated with sutures. Notably, there was no significant difference in the regeneration of periodontal attachment apparatus between the two methods, indicating that this compound is a viable alternative to sutures .

Case Study Summary

Other Medical Applications

This compound's properties extend beyond periodontal surgery. It has been explored for use in various medical applications:

- Tissue Adhesive : Due to its rapid curing properties, this compound is being studied as a potential tissue adhesive for surgical applications beyond dentistry. Its ability to quickly bond tissues can facilitate surgical procedures where traditional suturing may be impractical or time-consuming.

- Wound Closure : Research indicates that this compound can be utilized for wound closure in soft tissue injuries, providing an alternative to conventional suturing methods. Its application can result in reduced scarring and faster recovery times.

- Endoscopic Procedures : The compound has potential applications in endoscopic surgeries where minimal invasiveness is desired. Its quick-setting nature allows for effective sealing of tissues during procedures such as gastrointestinal surgeries.

Mecanismo De Acción

El mecanismo de acción de FLUCRYLATE implica su rápida polimerización al entrar en contacto con la humedad. Esta polimerización forma fuertes enlaces adhesivos que pueden mantener los tejidos unidos. Los objetivos moleculares incluyen los grupos hidroxilo presentes en la superficie de los tejidos, que inician el proceso de polimerización. Las vías involucradas incluyen la formación de una red polimérica que proporciona resistencia mecánica y estabilidad a los tejidos unidos .

Comparación Con Compuestos Similares

FLUCRYLATE es único en comparación con otros compuestos cianoacrílicos debido a su grupo fluoroalquilo, que imparte propiedades adhesivas mejoradas y menor toxicidad. Los compuestos similares incluyen:

Metil-2-cianoacrilato: Conocido por sus fuertes propiedades adhesivas pero mayor irritación tisular.

Etil-2-cianoacrilato: Se usa comúnmente en adhesivos médicos pero con diferentes propiedades mecánicas.

Butil-2-cianoacrilato: Utilizado en aplicaciones médicas e industriales con un equilibrio entre resistencia adhesiva y flexibilidad .

This compound destaca por su grupo trifluorometilo, que mejora sus propiedades adhesivas y reduce la toxicidad, lo que lo hace más adecuado para aplicaciones médicas .

Actividad Biológica

Flucrylate, a fluorinated cyanoacrylate compound, has garnered attention for its unique biological properties and potential applications in various fields, particularly in medicine and dentistry. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its hydrophobic nature and low wettability, with an advancing contact angle of approximately 97° . This property makes it suitable for applications where moisture resistance is critical, such as in dental adhesives and sealants.

Biological Applications

1. Dental Applications:

this compound is primarily utilized in dental restorative materials due to its adhesive properties and biocompatibility. Research has shown that it effectively seals dental restorations, reducing microleakage and enhancing the longevity of dental work. A study indicated that this compound-based composites exhibited significant bond strength to tooth structures, although concerns regarding its biodegradability remain .

2. Hemostatic Agent:

this compound has been explored as a hemostatic agent in surgical procedures. Its application in periodontal flap surgeries demonstrated effective control of bleeding, facilitating better postoperative healing outcomes. A case study highlighted that the use of this compound during flap surgery resulted in improved adaptation of gingival connective tissue to the root surface .

The biological activity of this compound can be attributed to its chemical structure, which allows it to polymerize rapidly upon contact with moisture. This rapid polymerization forms a strong adhesive bond that can withstand physiological conditions. The fluorinated components contribute to its hydrophobicity, enhancing its performance as a sealant in moist environments.

Research Findings

Recent studies have investigated the antibacterial properties of this compound and its derivatives. For instance, research into fluorinated compounds has shown promising antibacterial activity against various pathogens, suggesting potential uses in infection control during surgical procedures .

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Periodontal Surgery : In a clinical setting, this compound was applied during flap surgeries to manage bleeding effectively. The results showed enhanced healing and tissue adaptation compared to traditional methods .

- Dental Restorations : A comparative study on various dental adhesives found that this compound-based composites outperformed conventional materials in terms of durability and resistance to microleakage, highlighting its advantages in restorative dentistry .

Propiedades

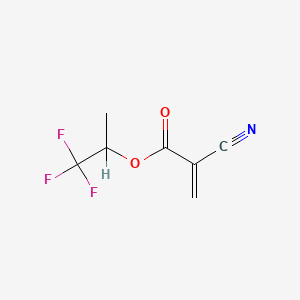

IUPAC Name |

1,1,1-trifluoropropan-2-yl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-4(3-11)6(12)13-5(2)7(8,9)10/h5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKBIVQWPIRQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)OC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865080 | |

| Record name | 1,1,1-Trifluoropropan-2-yl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23023-91-8 | |

| Record name | 2-Propenoic acid, 2-cyano-, 2,2,2-trifluoro-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23023-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucrylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023023918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Trifluoropropan-2-yl 2-cyanoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-cyano-, 2,2,2-trifluoro-1-methylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUCRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5Y3AHS7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.